Indanthrene

説明

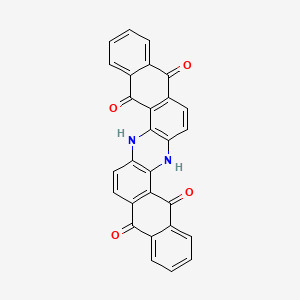

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-5,12,20,27-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H14N2O4/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)9-11-19-23(21)29-20-12-10-18-22(24(20)30-19)28(34)16-8-4-2-6-14(16)26(18)32/h1-12,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKSCJSTAHBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=CC=CC=C7C6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H14N2O4 | |

| Record name | VAT BLUE 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026280 | |

| Record name | Vat Blue 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vat blue 4 appears as blue needles with a metallic luster or fine fluffy deep blue powder. (NTP, 1992), Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid, Other Solid, Blue solid; [Merck Index] | |

| Record name | VAT BLUE 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 6,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN ORGANIC SOLVENTS, SOL IN CONCENTRATED SULFURIC ACID, IN DILUTE ALKALI SOLN, INSOL IN WATER, ALCOHOL, ETHER, ACETONE, & BENZENE, SOL IN ANILINE (GREEN-BLUE) | |

| Record name | VAT BLUE 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT BLUE 60 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BLUE POWDER, BLUE NEEDLES | |

CAS No. |

81-77-6, 88507-35-1, 50926-10-8 | |

| Record name | VAT BLUE 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pigment Blue 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Blue 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 6,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vat Blue 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,15-dihydroanthrazine-5,9,14,18-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 6,15-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,15-dihydroanthrazine-5,9,14,18-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R68OT0N83K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT BLUE 60 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

878 to 932 °F (decomposes) (NTP, 1992) | |

| Record name | VAT BLUE 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Indanthrene: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Indanthrene, also known as Indanthrone or C.I. Pigment Blue 60, is a synthetic organic pigment belonging to the anthraquinone class of dyes. First synthesized in 1901 by René Bohn, it was the pioneering vat dye, marking a significant milestone in the development of high-performance colorants.[1][2] Its exceptional fastness properties have cemented its importance in various industrial applications, primarily as a blue pigment in paints, enamels, and for dyeing cellulosic fibers like cotton.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the technical details relevant to scientific and research professionals.

Chemical Structure and Identification

This compound is a large, planar molecule characterized by a core structure of two anthraquinone units linked by two amine groups. Its systematic IUPAC name is 6,15-Dihydrodinaphtho[2,3-a:2′,3′-h]phenazine-5,9,14,18-tetrone.[4] The molecule is achiral and possesses a high degree of conjugation, which is responsible for its intense blue color.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6,15-Dihydrodinaphtho[2,3-a:2′,3′-h]phenazine-5,9,14,18-tetrone[4] |

| Common Names | This compound, Indanthrone, Vat Blue 4, Pigment Blue 60[4] |

| CAS Number | 81-77-6[4] |

| Molecular Formula | C₂₈H₁₄N₂O₄[3] |

| InChIKey | UHOKSCJSTAHBSO-UHFFFAOYSA-N[4] |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=CC=CC=C7C6=O[4] |

Physicochemical Properties

This compound's physical and chemical properties are central to its performance and applications. It is a dark blue solid with a metallic luster, and it is known for its exceptional stability to light and heat.[3][4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 442.43 g/mol [5] |

| Appearance | Blue needles with a metallic luster or a fine, fluffy deep blue powder.[3] |

| Melting Point | 470-500 °C (decomposes)[3][4] |

| Density | 1.6 g/mL[2] |

| Solubility in Water | Insoluble[2][4] |

| Solubility in Organic Solvents | Practically insoluble in most organic solvents.[4] Slightly soluble in hot chloroform, o-chlorophenol, and quinoline.[3] |

| Solubility in Acids/Bases | Soluble in concentrated sulfuric acid (turns brown) and dilute alkali solutions.[3][4] |

| UV-Vis Absorption (λmax) | 278 nm (on cellophane film)[4][6] |

| Thermal Stability | Not decomposed by heating to 250 °C.[4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the dimerization of 2-aminoanthraquinone in the presence of a strong base, typically potassium hydroxide, at elevated temperatures (220-235 °C).[2] The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and subsequent oxidation to yield the final this compound molecule.[2]

Logical Workflow for this compound Synthesis

Caption: A logical workflow diagram illustrating the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Aminoanthraquinone

The following is a generalized experimental protocol for the synthesis of this compound. Safety Precautions: This synthesis involves corrosive materials and high temperatures. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be carried out in a well-ventilated fume hood.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (KOH)

-

Potassium nitrate (KNO₃) or potassium chlorate (KClO₃) as an oxidizing agent

-

Water

Procedure:

-

Prepare an aqueous slurry of 2-aminoanthraquinone. An oxidizing agent such as potassium nitrate or chlorate can be dissolved in this slurry.[7]

-

In a suitable reaction vessel, prepare a fused mixture of potassium hydroxide.

-

Gradually add the 2-aminoanthraquinone slurry to the fused caustic alkali with constant stirring, maintaining a temperature between 220 °C and 250 °C.[7]

-

Continue heating the reaction mixture for 1 to 4 hours until the formation of this compound is substantially complete.[7]

-

After the reaction is complete, carefully pour the hot mixture into a large volume of water.

-

The precipitated crude this compound is then collected by filtration.

-

Purification can be achieved by "acid pasting," which involves dissolving the crude product in concentrated sulfuric acid and then re-precipitating it by dilution with water.[8]

-

The purified product is then washed with hot water until the filtrate is neutral and dried.

Applications

The primary application of this compound is as a vat dye for cellulosic fibers such as cotton.[3] Vat dyeing is a process that utilizes the reversible reduction of the insoluble pigment to a water-soluble "leuco" form, which has an affinity for the fiber.

Vat Dyeing Process with this compound

The vat dyeing process involves several key steps:

-

Vatting: The insoluble this compound pigment is reduced in an alkaline solution, typically using sodium hydrosulfite (Na₂S₂O₄), to its soluble leuco form.[9] This results in a change of color.

-

Dyeing: The textile material is immersed in the dyebath containing the soluble leuco form of the dye. The leuco dye penetrates the fibers.[9]

-

Oxidation: The fabric is removed from the dyebath and exposed to air or a chemical oxidizing agent (e.g., hydrogen peroxide or sodium perborate).[9] This re-oxidizes the leuco dye back to its original insoluble pigment form, trapping it within the fibers.[8][9]

-

Soaping: The dyed fabric is boiled in a soap solution to remove any loose dye particles from the surface and to stabilize the color, improving its fastness properties.[9]

Experimental Workflow for Vat Dyeing

Caption: A workflow diagram of the vat dyeing process using this compound.

Other Applications

Beyond textiles, this compound is used as a high-performance pigment (Pigment Blue 60) in:

-

Paints and Coatings: For automotive finishes, industrial coatings, and artists' paints due to its excellent lightfastness and weather resistance.[2][3]

-

Plastics and Polymers: For coloring various plastics where high stability is required.

-

Inks: In high-quality printing inks.

Recent research has also explored the potential of this compound and its derivatives in the field of organic electronics, specifically as organic semiconductors.[2]

Conclusion

This compound remains a cornerstone of the pigment and dye industry more than a century after its discovery. Its robust chemical structure imparts exceptional stability, making it a preferred choice for applications demanding high fastness properties. A thorough understanding of its chemical properties, synthesis, and application methodologies is crucial for its effective utilization in both traditional and emerging technological fields. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working with this important class of organic materials.

References

- 1. static.fibre2fashion.com [static.fibre2fashion.com]

- 2. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 3. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]

- 4. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound BLUE RS - Ataman Kimya [atamanchemicals.com]

- 6. Indanthrone blue - CAMEO [cameo.mfa.org]

- 7. US1990954A - Process of preparing this compound blue - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. The Dyeing Principle of Vat Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

The Dawn of a New Era in Color: The Discovery of Indanthrene Dyes

A comprehensive technical guide on the history and core science behind the discovery of Indanthrene dyes, tailored for researchers, scientists, and drug development professionals.

This whitepaper delves into the pivotal discovery of this compound dyes, a landmark achievement in synthetic organic chemistry that revolutionized the textile industry and laid the groundwork for the development of high-performance coloring agents. We will explore the historical context, the key scientific minds behind the innovation, the foundational experimental protocols, and the crucial steps taken to elucidate the complex structure of this new class of dyes.

A Serendipitous Discovery in the Quest for Superior Dyes

The late 19th and early 20th centuries were a period of intense innovation in the synthetic dye industry, with German chemical companies leading the charge.[1] At the Badische Anilin- und Soda-Fabrik (BASF), the Alsatian chemist Dr. René Bohn was at the forefront of this research.[2] In 1901, while attempting to synthesize a new vat dye from 2-aminoanthraquinone by fusing it with caustic potash (potassium hydroxide), Bohn made an unexpected and momentous discovery.[3] Instead of the expected outcome, he isolated a brilliant blue compound with exceptional fastness properties, far surpassing the then-standard indigo.[4][5][6][7] This new dye was named This compound , a name derived from "Indigo from Anthracene".[8][9]

The discovery of this compound Blue RS, as it was initially called, marked the birth of the first synthetic vat dye based on anthraquinone.[3][4][5][6][7] Vat dyes are a class of water-insoluble colorants that are applied to fibers in a reduced, soluble form (leuco form) and then re-oxidized to their insoluble, colored state, resulting in excellent wash and light fastness.[3] The exceptional stability of this compound dyes made them highly sought after for applications requiring extreme durability, such as in military uniforms and workwear.[10][11]

The Core Chemistry: Synthesis of Indanthrone

The foundational reaction discovered by Bohn involved the high-temperature fusion of 2-aminoanthraquinone with potassium hydroxide. This process leads to the formation of Indanthrone (C.I. Vat Blue 4), the parent compound of the this compound dye series.

Physicochemical Properties of Indanthrone

| Property | Value | Reference |

| Chemical Formula | C₂₈H₁₄N₂O₄ | |

| Molar Mass | 442.43 g/mol | |

| Appearance | Dark blue solid/needles with metallic luster | |

| Melting Point | 470-500 °C (decomposes) | |

| Solubility | Insoluble in water and most organic solvents. Soluble in concentrated sulfuric acid. |

Experimental Protocol for the Synthesis of Indanthrone

The following protocol is adapted from early 20th-century laboratory practices as described in "Fundamental Processes of Dye Chemistry" by Fierz-David and Blangey, reflecting the methods likely employed in the years following the initial discovery.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (caustic potash)

-

Water

-

Ethanol (for washing)

Equipment:

-

High-temperature reaction vessel (e.g., iron or nickel crucible)

-

Furnace or sand bath capable of reaching 250°C

-

Stirring apparatus

-

Buchner funnel and flask for filtration

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Fused Alkali: In a high-temperature reaction vessel, a mixture of potassium hydroxide and a small amount of water is heated to create a molten flux.

-

Addition of 2-aminoanthraquinone: 2-aminoanthraquinone is gradually added to the molten potassium hydroxide with constant stirring.

-

Heating and Reaction: The reaction mixture is then heated to a temperature of 220-235°C and maintained for a specific period, typically with continuous agitation. During this time, the dimerization and subsequent cyclization of the 2-aminoanthraquinone molecules occur.

-

Isolation of the Leuco Compound: After the reaction is complete, the hot melt is carefully poured into water. The resulting suspension contains the potassium salt of the reduced form of indanthrone (the leuco compound).

-

Oxidation: The leuco compound is then oxidized back to the insoluble indanthrone. This can be achieved by bubbling air through the alkaline suspension or by the addition of a mild oxidizing agent. The solution will turn from a reddish-blue to the characteristic brilliant blue of the this compound dye.

-

Filtration and Washing: The precipitated Indanthrone is collected by filtration using a Buchner funnel. The filter cake is then washed thoroughly with hot water to remove any remaining alkali and other impurities, followed by a wash with ethanol.

-

Drying: The purified Indanthrone is dried in an oven at a moderate temperature.

Unraveling the Molecular Architecture: The Work of Roland Scholl

While René Bohn had discovered a revolutionary new dye, the precise chemical structure of Indanthrone remained to be definitively proven. This task was undertaken by the Swiss chemist Roland Scholl , who, through meticulous chemical degradation and synthesis, elucidated the complex polycyclic aromatic structure of Indanthrone. His work, published in the early 20th century, confirmed that Indanthrone consists of two anthraquinone units linked by two nitrogen atoms, forming a large, planar, and highly conjugated system. This structural understanding was crucial for the further development and modification of this compound dyes to produce a wider range of colors and properties.

Visualizing the Synthesis

The synthesis of Indanthrone from 2-aminoanthraquinone can be visualized as a multi-step process involving dimerization, intramolecular cyclization, and oxidation.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.uva.nl [pure.uva.nl]

- 4. scribd.com [scribd.com]

- 5. Full text of "Bibliography of bibliographies on chemistry and chemical technology, 1900-1924;" [archive.org]

- 6. US1776932A - Process for the manufacture of halogenated anthraquinones - Google Patents [patents.google.com]

- 7. vdoc.pub [vdoc.pub]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Analysis of early synthetic dyes with HPLC-DAD-MS: an important database for analysis of colorants used in cultural heritage | Semantic Scholar [semanticscholar.org]

Indanthrene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanthrene, also known as Indanthrone or Pigment Blue 60, is a synthetic anthraquinone dye recognized for its exceptional stability and deep blue hue. This technical guide provides an in-depth overview of this compound, focusing on its core chemical and physical properties, synthesis, and toxicological profile. While primarily utilized as a high-performance pigment in various industrial applications, this document also explores its emerging relevance in materials science and touches upon considerations for its handling and potential biological interactions pertinent to research and development. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Core Compound Information

This compound is a polycyclic aromatic organic compound with a complex molecular structure that contributes to its remarkable stability.

| Identifier | Value | Source |

| Chemical Name | 6,15-Dihydrodinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone | [1] |

| Common Names | This compound, Indanthrone, C.I. Vat Blue 4, Pigment Blue 60 | [1][2] |

| CAS Number | 81-77-6 | [1] |

| Molecular Formula | C₂₈H₁₄N₂O₄ | [1] |

| Molecular Weight | 442.43 g/mol | [1] |

Physicochemical Properties

This compound's physical and chemical characteristics are central to its application and handling.

| Property | Value | Source |

| Appearance | Dark blue solid with a metallic luster | [1] |

| Melting Point | 470-500 °C (decomposes) | [1] |

| Density | 1.6 g/mL | [1] |

| Solubility | Insoluble in water and most organic solvents. Soluble in concentrated sulfuric acid. | [3][4] |

| Stability | Extremely stable to light and heat. Sensitive to chlorine. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data | Source |

| UV-Visible Spectroscopy | λmax = 278 nm (on cellophane film) | [3] |

| FT-IR Spectroscopy | Spectra available in databases such as the Infrared and Raman Users Group (IRUG) spectral database. | [6] |

| Raman Spectroscopy | Spectra have been reported and analyzed, aided by density functional theory calculations. | [7][8] |

| Mass Spectrometry | Mass spectra have been used to confirm the molecular weight and fragmentation patterns. | [9] |

| ¹H and ¹³C NMR | Due to its insolubility in common NMR solvents, obtaining ¹H and ¹³C NMR spectra for the parent compound is challenging. However, spectra for soluble derivatives have been reported. | [9] |

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is through the dimerization of 2-aminoanthraquinone in a strongly alkaline medium at high temperatures.

Reaction: Dimerization of 2-aminoanthraquinone via intramolecular cyclization and subsequent oxidation.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (KOH)

-

Oxidizing agent (e.g., potassium nitrate, KNO₃) (optional, to improve yield)

-

Water

Equipment:

-

High-temperature reaction vessel (e.g., iron or nickel crucible)

-

Mechanical stirrer

-

Furnace or high-temperature heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

A mixture of potassium hydroxide and an oxidizing agent is heated in the reaction vessel to a molten state (approximately 220-235 °C).

-

2-aminoanthraquinone is gradually added to the molten alkali with constant stirring.

-

The reaction mixture is maintained at 220-235 °C for a specified period, during which the dimerization and cyclization occur.

-

The reaction progress can be monitored by observing a color change in the melt.

-

Upon completion, the hot melt is carefully poured into water.

-

The suspension is boiled, and air is bubbled through to oxidize the intermediate to this compound.

-

The solid product is collected by filtration, washed with hot water until the filtrate is neutral, and then dried.

Toxicological and Safety Data

Understanding the toxicological profile of this compound is essential for safe handling and for evaluating its potential in applications where biological interaction is a consideration.

| Parameter | Value | Species | Source |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [5] |

| Acute Inhalation Toxicity (LC50) | > 5.5 mg/L | Rat | [5] |

| Acute Dermal Toxicity (LD50) | ≥ 1050 mg/kg | Rat | [5] |

| Skin Irritation | Non-irritating | Rabbit | [10] |

| Eye Irritation | Non-irritating | Rabbit | [10] |

Safety Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses).

-

Avoid dust formation, as fine particulates can pose a dust explosion risk.

-

Store in a dry, cool, and tightly sealed container.[10]

It is important to note that while this compound itself is not classified as hazardous, it belongs to the anthraquinone class of compounds, some of which have been associated with toxic and carcinogenic effects.[3][11]

Applications and Relevance to Research and Development

This compound's primary use is as a pigment and vat dye due to its excellent fastness properties.[1] However, its unique electronic and chemical properties have led to its investigation in other fields.

-

Pigments and Dyes: Its exceptional resistance to light, heat, and weathering makes it ideal for automotive coatings, high-quality paints, and textiles.[1]

-

Organic Electronics: this compound has been investigated as an organic semiconductor, with potential applications in electronic devices.[1]

-

Photocatalysis: Its ability to absorb light and facilitate chemical reactions has led to research into its use as a photocatalyst, for instance, in the generation of oxygen from water.[1]

-

Drug Development: While direct applications of this compound in drug delivery are still emerging, its stable polycyclic structure and potential for chemical modification make it a compound of interest.[12] The broader class of anthraquinones has been studied for various biological activities, though the specific toxicological profile of this compound must be carefully considered.

Conclusion

This compound is a well-established compound with a robust set of physicochemical properties that have cemented its role as a high-performance pigment. For researchers and scientists, its synthesis provides a classic example of industrial organic chemistry. For those in drug development, while not a therapeutic agent itself, its stable scaffold and the broader biological activities of the anthraquinone class may offer a starting point for the design of new molecules. Further research into its biological interactions and the development of soluble derivatives for more detailed spectroscopic analysis will be crucial in unlocking its full potential in advanced applications.

References

- 1. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 2. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indanthrone blue - CAMEO [cameo.mfa.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. Spectral Database Index | IRUG [irug.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. kremer-pigmente.com [kremer-pigmente.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. chemimpex.com [chemimpex.com]

The Synthesis of Indanthrene: A Technical Guide for Researchers

Introduction

Indanthrene, also known as Indanthrone blue or C.I. Vat Blue 4, is a high-performance anthraquinone vat dye renowned for its exceptional fastness properties.[1][2] First synthesized in 1901 by René Bohn at BASF, it marked a significant advancement in dye technology, offering outstanding resistance to washing, light, and weathering.[3][4] Chemically, this compound is an organic compound with the formula (C₁₄H₆O₂NH)₂.[1] Its synthesis from 2-aminoanthraquinone is a cornerstone process in the production of vat dyes, involving a high-temperature condensation reaction in a strongly alkaline medium. This guide provides an in-depth examination of the synthesis, targeting professionals in chemical research and drug development.

Core Synthesis Pathway

The primary method for synthesizing this compound involves the dimerization of 2-aminoanthraquinone. This transformation occurs under strongly alkaline conditions at elevated temperatures, typically between 220-235 °C.[1] The process begins with the treatment of 2-aminoanthraquinone with a fused mixture of potassium hydroxide (KOH) and sodium hydroxide (NaOH).[1][5] The reaction proceeds through a two-step dimerization to form an intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final Indanthrone molecule.[1]

To enhance the reaction yield, an oxidizing agent such as potassium nitrate (KNO₃) or an alkali metal chlorate is often incorporated into the reaction mixture.[5][6]

Caption: Reaction pathway for the synthesis of this compound from 2-aminoanthraquinone.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-aminoanthraquinone.

| Parameter | Value/Range | Notes |

| Starting Material | 2-Aminoanthraquinone | A key organic intermediate for dyes and pharmaceuticals.[7] |

| Alkaline Medium | Potassium Hydroxide (KOH) & Sodium Hydroxide (NaOH) | A fused melt is created, often in a 1:1 molar ratio.[5] |

| Reaction Temperature | 220 - 245 °C | Maintained for the duration of the reaction.[5] |

| Reaction Time | 1 - 4 hours | The completion is often indicated by a color change in the melt.[5][6] |

| Oxidizing Agent | Potassium Nitrate (KNO₃) or Sodium Chlorate (NaClO₃) | Optional, but its inclusion can improve the product yield.[5][6] |

| Product Formula | C₂₈H₁₄N₂O₄ | The chemical formula for Indanthrone.[1] |

| Molar Mass | 442.43 g·mol⁻¹ | The molar mass of the final Indanthrone product.[1] |

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound via the dimerization of 2-aminoanthraquinone.

Materials and Equipment:

-

Chemicals: 2-aminoanthraquinone, Potassium hydroxide (KOH), Sodium hydroxide (NaOH), Potassium nitrate (KNO₃) (optional), Ethanol, Water.

-

Equipment: High-temperature reaction vessel (e.g., nickel or iron crucible), Mechanical stirrer, Heating mantle or furnace, Buchner funnel and flask, Filter paper.[5]

Procedure:

-

Preparation of the Fused Alkali Mixture:

-

In the high-temperature reaction vessel, combine potassium hydroxide and sodium hydroxide (e.g., in a 1:1 molar ratio).

-

Heat the mixture to approximately 195-250 °C while stirring until a homogeneous fused melt is achieved.[5]

-

-

Addition of Reactant:

-

Gradually add 2-aminoanthraquinone to the fused alkali melt with continuous, vigorous stirring.[5] To prevent excessive foaming and ensure a homogeneous mixture, an alternative method involves preparing a thick aqueous slurry of 2-aminoanthraquinone and adding it gradually to the hot fused alkali.[6]

-

If using, the oxidizing agent (e.g., potassium nitrate) can be incorporated into the reaction mixture at this stage.[5]

-

-

Reaction:

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool slightly before carefully pouring it into a sufficient quantity of water to dissolve the caustic alkali.[6]

-

To fully precipitate the this compound product, the resulting mixture can be blown with air.[6]

-

Filter the crude product using a Buchner funnel.

-

Wash the collected solid thoroughly with water until the filtrate is neutral, followed by a wash with ethanol.[5]

-

Dry the purified this compound product under a vacuum.

-

Caption: Experimental workflow for the synthesis of this compound.

Applications and Significance

This compound is primarily used as a vat dye for cotton and other cellulose-based fibers, providing colors with the highest standards of fastness.[1] It is also utilized as a pigment (C.I. Pigment Blue 60) in high-quality paints and enamels.[1][8] Beyond its role as a colorant, Indanthrone has been explored for applications as an organic semiconductor and as a photocatalyst for generating oxygen from water.[1] Its synthesis remains a fundamental process in industrial organic chemistry, demonstrating a robust method for creating complex, stable polycyclic aromatic compounds.

References

- 1. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 2. vietextile.com [vietextile.com]

- 3. static.fibre2fashion.com [static.fibre2fashion.com]

- 4. basf.com [basf.com]

- 5. benchchem.com [benchchem.com]

- 6. US1990954A - Process of preparing this compound blue - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]

In-Depth Technical Guide to the Photophysical Properties of Novel Indanthrene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanthrene (also known as Indanthrone), a robust organic dye historically valued for its exceptional light and chemical fastness, is experiencing a resurgence in materials science. The rigid, planar, and electron-deficient core of the this compound molecule makes it an attractive scaffold for the development of novel functional materials with tailored photophysical and electronic properties. Recent advancements have focused on enhancing the solubility and processability of this compound derivatives, unlocking their potential in applications ranging from organic electronics to advanced sensing. This guide provides a comprehensive overview of the synthesis, photophysical characterization, and experimental protocols for a novel, solution-processable this compound compound, offering a foundational understanding for researchers in the field.

Core this compound Structure and Rationale for Derivatization

The fundamental structure of this compound (C.I. Vat Blue 4, Pigment Blue 60) is a large, polycyclic aromatic hydrocarbon containing two aminoanthraquinone units fused together. This extensive π-conjugated system is responsible for its intense blue color and remarkable stability. However, the very intermolecular forces that impart this stability also lead to poor solubility in common organic solvents, limiting its processability and the study of its intrinsic molecular properties.

To overcome this limitation, recent research has focused on the chemical modification of the this compound core. A key strategy involves the introduction of solubilizing groups, which disrupt the strong π-π stacking interactions and render the molecule suitable for solution-based characterization and device fabrication. One such successful modification is the synthesis of tetraoctyloxydinaptho[2,3-a:2',3'-h]phenazine, hereafter referred to as P-C8 , a solution-processable Indanthrone derivative.[1][2][3]

Synthesis of a Novel Solution-Processable this compound Derivative (P-C8)

The synthesis of P-C8 transforms the insoluble Indanthrone dye into a material that can be readily analyzed in solution and incorporated into thin-film devices. The procedure involves a one-pot reduction of the carbonyl groups of Indanthrone, followed by substitution with octyloxy side chains.[3]

Experimental Protocol: Synthesis of P-C8

Materials:

-

6,15-dihydrodinaptho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetraone (Indanthrone)

-

Sodium dithionite (Na₂S₂O₄)

-

1-Bromooctane

-

Aliquat 336 (phase transfer catalyst)

-

Toluene

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Argon (Ar) gas

Procedure:

-

A mixture of Indanthrone, 1-bromooctane, and Aliquat 336 in toluene is prepared in a reaction vessel.

-

The system is thoroughly purged with argon to create an inert atmosphere.

-

An aqueous solution of sodium dithionite and sodium hydroxide is added to the reaction mixture.

-

The mixture is heated to 60 °C and stirred vigorously. The sodium dithionite reduces the carbonyl groups of the Indanthrone, and the phase transfer catalyst facilitates the subsequent alkylation with 1-bromooctane.

-

After the reaction is complete, the organic phase is separated, washed with water, and dried.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized P-C8 are confirmed using standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the successful attachment of the octyloxy side chains.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

The workflow for the synthesis and purification of P-C8 can be visualized as follows:

Photophysical Properties of P-C8

The introduction of the octyloxy chains in P-C8 allows for the investigation of its photophysical properties in solution, providing insights into the electronic structure of the this compound core.

Absorption and Emission Spectra

The photophysical properties of P-C8 have been investigated, revealing its potential as an electroluminescent material. While a detailed table of photophysical parameters in various solvents is not extensively available in the primary literature, the focus has been on its solid-state and device performance.

Table 1: Photophysical and Electrochemical Data for P-C8

| Property | Value | Reference |

| Electrochemical Properties | ||

| Ionization Potential | 5.2 eV | [3] |

| Electron Affinity | 3.1 eV | [3] |

| Electroluminescence | ||

| Emission Color | Orange | [3] |

Note: Further research is required to populate this table with comprehensive solution-state photophysical data such as absorption maxima (λ_abs), emission maxima (λ_em), quantum yields (Φ_F), and fluorescence lifetimes (τ_F) in various solvents.

Experimental Protocols for Photophysical Characterization

To fully characterize the photophysical properties of novel this compound derivatives like P-C8, a suite of spectroscopic techniques is employed.

UV-Visible Absorption Spectroscopy:

-

Objective: To determine the wavelengths of light absorbed by the compound and calculate its molar extinction coefficient.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a series of dilute solutions of the this compound derivative in a spectroscopic grade solvent (e.g., toluene, chloroform, THF).

-

Record the absorbance spectra over a relevant wavelength range (e.g., 300-800 nm).

-

The wavelength of maximum absorbance (λ_max) is identified.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law.

-

Steady-State Fluorescence Spectroscopy:

-

Objective: To determine the emission spectrum and the fluorescence quantum yield.

-

Instrumentation: A spectrofluorometer.

-

Procedure (Emission Spectrum):

-

Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Procedure (Quantum Yield - Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs at a similar wavelength to the sample.

-

Prepare solutions of the standard and the sample with identical absorbance at the excitation wavelength.

-

Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy:

-

Objective: To measure the fluorescence lifetime (τ_F) of the excited state.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system.

-

Procedure:

-

Excite a dilute sample solution with a pulsed laser source.

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime.

-

The general workflow for characterizing the photophysical properties of a novel this compound derivative is depicted below:

Relationship Between Structure and Photophysical Properties

The photophysical properties of this compound derivatives are intrinsically linked to their molecular structure. Key relationships to consider during the design of new compounds include:

-

Extent of π-Conjugation: Altering the size of the aromatic core will directly impact the HOMO-LUMO gap and thus the absorption and emission wavelengths.

-

Electron Donating/Withdrawing Groups: The introduction of electron-donating or withdrawing substituents can modulate the electronic properties, leading to shifts in the absorption and emission spectra and influencing the quantum yield.

-

Molecular Rigidity: A more rigid molecular structure often leads to higher fluorescence quantum yields by reducing non-radiative decay pathways.

-

Solvatochromism: The sensitivity of the absorption and emission spectra to the polarity of the solvent can provide insights into the nature of the excited state and the change in dipole moment upon excitation.

The logical relationship between molecular design and the resulting photophysical properties can be illustrated as follows:

References

An In-depth Technical Guide to the Synthesis and Characterization of Indanthrene Derivatives for Scientific Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of indanthrene derivatives. This compound, a class of robust organic dyes based on the anthraquinone scaffold, has garnered increasing interest beyond its traditional use in the textile industry. Its unique photophysical properties and amenability to chemical modification have opened avenues for its exploration in materials science and, more recently, in the realm of medicinal chemistry. This document details synthetic methodologies for preparing various this compound derivatives, outlines key characterization techniques, and explores their emerging roles in targeting cellular signaling pathways relevant to drug discovery.

Core Synthesis of this compound and Its Derivatives

The foundational structure of the this compound family is indanthrone, also known as C.I. Vat Blue 4. The synthesis of indanthrone and its derivatives primarily revolves around the dimerization of 2-aminoanthraquinone and subsequent functionalization reactions.

Synthesis of Indanthrone (Vat Blue 4)

The classical synthesis of indanthrone involves the fusion of two molecules of 2-aminoanthraquinone in a highly alkaline medium at elevated temperatures.[1] An oxidizing agent is often employed to improve the yield.[1]

Experimental Protocol:

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (KOH)

-

Sodium hydroxide (NaOH)

-

Potassium nitrate (KNO₃) or sodium chlorate (NaClO₃) (optional oxidizing agent)

-

Water

-

Ethanol

Equipment:

-

High-temperature reaction vessel (e.g., nickel or iron crucible)

-

Mechanical stirrer

-

Heating mantle or furnace

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of the Fused Alkali Mixture: In the reaction vessel, create a mixture of potassium hydroxide and sodium hydroxide (e.g., a 1:1 molar ratio). Heat the mixture to approximately 195-250 °C with stirring until a homogenous fused melt is obtained.

-

Addition of Reactant: Gradually add 2-aminoanthraquinone to the fused caustic alkali mixture with continuous stirring. For improved yields, an oxidizing agent such as potassium nitrate can be incorporated into the reaction mixture.

-

Reaction: The reaction mixture is stirred and heated to a temperature between 220 and 250 °C. The reaction is typically maintained for 1 to 4 hours until the formation of this compound Blue is substantially complete.

-

Work-up: After the reaction, the mixture is poured into a sufficient amount of water.

-

Isolation and Purification: The resulting aqueous mixture is filtered to collect the crude indanthrone. The solid is then washed with hot water (70-90 °C) until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable high-boiling point solvent like o-dichlorobenzene.

Synthesis Pathway for Indanthrone

Synthesis of Halogenated this compound Derivatives

Halogenation of the indanthrone core can significantly alter its electronic properties and biological activity. Direct chlorination or bromination can be achieved using various halogenating agents in the presence of a catalyst.[2][3]

Experimental Protocol: Dichloroindanthrone [2]

Materials:

-

Indanthrone

-

Nitrobenzene (solvent)

-

Iron powder (catalyst)

-

Iodine crystals (optional co-catalyst)

-

Chlorine gas

-

Soda ash (sodium carbonate)

-

Sulfuric acid (10%)

Equipment:

-

Reaction flask with a gas inlet, condenser, and mechanical stirrer

-

Heating mantle

-

Filtration apparatus

-

Steam distillation apparatus

Procedure:

-

Reaction Setup: Charge a reaction flask with 100 parts of indanthrone and 1000 parts of dry nitrobenzene. Add 1.0 part of iron powder and optionally 0.5 parts of iodine crystals.

-

Chlorination: Heat the mixture to the desired temperature (e.g., 95-100 °C, 120-125 °C, or 180-185 °C to achieve different isomers and degrees of chlorination). Bubble chlorine gas through the mixture at a slow and uniform rate until the desired chlorine content is reached (e.g., 13.8-14.3% for dichloroindanthrone), which can take 10-12 hours.[2]

-

Work-up: After chlorination, add 50 parts of soda ash to neutralize any remaining acid. Filter the hot mixture and wash the cake with warm nitrobenzene.

-

Purification: Remove the nitrobenzene from the filter cake by steam distillation. Filter the aqueous residue, wash it alkali-free, and then boil with 10% sulfuric acid for 30 minutes to remove any iron catalyst.

-

Isolation: Isolate the dichloroindanthrone by filtration, wash with water until acid-free, and dry.

General Workflow for Halogenation of Indanthrone

Synthesis of Amino this compound Derivatives

The introduction of amino groups can enhance the biological activity and aqueous solubility of this compound derivatives. While direct amination of the indanthrone core is challenging, amino-substituted precursors can be used, or functional groups on the indanthrone ring can be converted to amino groups. A more general approach involves the synthesis from amino-substituted anthraquinones.

Conceptual Synthetic Route (Hypothetical):

A plausible, though not explicitly detailed in the provided search results, synthetic route could involve the dimerization of an amino-anthraquinone derivative that already contains an additional protected amino group or a nitro group that can be subsequently reduced. For instance, the dimerization of a diaminoanthraquinone or a nitro-aminoanthraquinone could yield the corresponding amino- or nitro-functionalized indanthrone, with the latter requiring a subsequent reduction step (e.g., using sodium sulfide or catalytic hydrogenation) to afford the amino-indanthrone derivative.

Characterization of this compound Derivatives

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of newly synthesized this compound derivatives.

| Technique | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the molecular structure, including the position and environment of protons and carbon atoms. Essential for confirming the successful synthesis and functionalization of the indanthrone core. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-H, C-halogen) based on their characteristic vibrational frequencies.[4] |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule and is useful for determining the maximum absorption wavelength (λmax), which is crucial for applications in photodynamic therapy and as dyes. |

| Melting Point (m.p.) | A physical property that can indicate the purity of a crystalline solid. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in a compound, which helps to confirm the empirical and molecular formula. |

Table 1: Physicochemical and Spectroscopic Data of Indanthrone and Selected Derivatives (Illustrative)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | λmax (nm) |

| Indanthrone | C₂₈H₁₄N₂O₄ | 442.43 | >470 (decomposes)[5] | Dark blue solid | ~610 (in solution) |

| Dichloroindanthrone | C₂₈H₁₂Cl₂N₂O₄ | 511.32 | >450 (decomposes) | Bluish-green solid | - |

| Amino-indanthrone (hypothetical) | C₂₈H₁₅N₃O₄ | 457.44 | - | - | - |

Potential Applications in Drug Development

While this compound derivatives are primarily known as dyes, the broader class of anthraquinones has been extensively studied for its therapeutic potential, particularly in oncology.[6] These activities provide a strong rationale for investigating this compound derivatives as novel drug candidates.

Anticancer Activity and Kinase Inhibition

Many anticancer drugs are kinase inhibitors, and various heterocyclic compounds, including those with structures analogous to portions of the this compound scaffold, have shown potent inhibitory activity against kinases in key signaling pathways.[7][8][9]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[4][5][10] Natural products and synthetic compounds that inhibit this pathway are of significant interest as anticancer agents.[11]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and apoptosis.[12] Targeting this pathway is a validated strategy in cancer therapy.[13]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [9][14]

Materials:

-

Kinase of interest (e.g., PI3K, Akt, MEK, ERK)

-

Substrate for the kinase

-

ATP

-

This compound derivative (test compound)

-

ADP-Glo™ Kinase Assay Kit

-

Assay buffer

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Add the kinase and its specific substrate.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Analysis: Calculate the percent inhibition for each concentration of the this compound derivative and determine the IC₅₀ value.

PI3K/Akt/mTOR and MAPK Signaling Pathways

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[13][15][16] The strong light absorption in the visible region and the potential to generate singlet oxygen make this compound derivatives interesting candidates for PDT photosensitizers.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay) [7][17][18][19]

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a defined period (e.g., 24, 48, or 72 hours). For PDT evaluation, this step would be followed by irradiation with light of an appropriate wavelength.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value of the compound.

Workflow for Evaluating Cytotoxicity

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new materials and therapeutic agents. Their robust chemical nature, coupled with the potential for diverse functionalization, allows for the fine-tuning of their physicochemical and biological properties. The established links between the broader class of anthraquinones and anticancer activity, particularly through the modulation of key signaling pathways and applications in photodynamic therapy, provide a solid foundation for the future investigation of this compound derivatives in drug discovery and development. The protocols and information presented in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this intriguing class of compounds.

References

- 1. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 2. US2205418A - Process for the preparation of dichloroindanthrone - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Photodynamic therapy: photosensitizers and nanostructures - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. benchchem.com [benchchem.com]

The Solubility of Indanthrene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanthrene, also known as Indanthrone, C.I. Pigment Blue 60, and C.I. Vat Blue 4, is a high-performance organic pigment renowned for its exceptional lightfastness and stability.[1][2] Its application in various fields, from dyeing textiles to advanced materials and potentially in pharmaceutical formulations, necessitates a thorough understanding of its solubility characteristics in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, compiling available data and presenting detailed experimental protocols for its determination.

This compound's molecular structure, a large, planar, and nonpolar anthraquinone derivative, dictates its generally low solubility in most common organic solvents.[1] However, specific solvents can exhibit a greater capacity for its dissolution, particularly at elevated temperatures. This guide aims to provide a clear and concise summary of these properties to aid researchers in selecting appropriate solvent systems for their specific applications.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. The majority of sources describe its solubility in qualitative or semi-quantitative terms. The following table summarizes the available information.

| Solvent | Chemical Formula | Temperature | Solubility | Reference |

| Water | H₂O | Ambient | Insoluble | [2] |

| Acetone | C₃H₆O | Ambient | Insoluble | [1][3] |

| Ethanol | C₂H₅OH | Ambient | Insoluble | [1][3] |

| Toluene | C₇H₈ | Ambient | Insoluble | [1][3] |

| Xylene | C₈H₁₀ | Ambient | Insoluble | [1][3] |

| Acetic Acid | CH₃COOH | Ambient | Insoluble | [1][3] |

| Chloroform (hot) | CHCl₃ | Elevated | Slightly Soluble | [1][3] |

| o-Chlorophenol | C₆H₅ClO | Elevated | Slightly Soluble | [1][3] |

| Quinoline | C₉H₇N | Elevated | Slightly Soluble | [1][3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Soluble | [4] |

| Various Organic Solvents | - | 21 °C (70 °F) | < 1 mg/mL | [5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental methodologies are recommended.

Method 1: Isothermal Saturation and Gravimetric Analysis

This method involves creating a saturated solution of this compound at a specific temperature and then determining the concentration of the dissolved solid.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of dry this compound powder.

-

Dissolution: Add the weighed this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a fine-pored, solvent-compatible filter (e.g., PTFE) may be necessary.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the this compound).

-

Quantification: Once the solvent is completely removed, weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried this compound (g) / Volume of supernatant taken (L))

Method 2: Spectrophotometric Analysis

This method is suitable for solvents in which this compound exhibits a measurable absorbance at a specific wavelength. A calibration curve must first be established.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of this compound solutions of known concentrations in the desired solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in Method 1 (steps 1-4).

-

Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Calculation: Calculate the solubility of the original saturated solution, accounting for the dilution factor.

Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor

Signaling Pathways and Experimental Workflows

The determination of this compound's solubility follows a logical experimental workflow. The following diagram, generated using Graphviz, illustrates the key steps involved in the Isothermal Saturation and Gravimetric Analysis method.

Caption: Experimental workflow for determining this compound solubility via gravimetric analysis.

Logical Relationships in Solubility

The solubility of a compound like this compound in an organic solvent is governed by several factors. The following diagram illustrates the key relationships influencing the dissolution process.

Caption: Factors influencing the solubility of this compound in organic solvents.

Conclusion

While precise, quantitative solubility data for this compound in a broad spectrum of organic solvents remains limited in publicly accessible literature, this guide provides a consolidated overview of its known qualitative and semi-quantitative solubility characteristics. The general insolubility in many common solvents and slight solubility in specific heated solvents like chloroform, o-chlorophenol, and quinoline, alongside its solubility in DMSO, provides a foundational understanding for researchers.

The detailed experimental protocols and workflow diagrams presented herein offer a practical framework for scientists and drug development professionals to determine the exact solubility of this compound in their specific solvent systems of interest. Such empirical data is crucial for the successful formulation and application of this robust and versatile organic pigment.

References

Theoretical Exploration of Indanthrene's Electronic Landscape: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanthrene, a prominent member of the vat dye family, has garnered significant interest beyond its traditional use in textiles due to its intriguing electronic properties.[1] Its robust and planar polycyclic aromatic structure makes it a candidate for applications in organic electronics, including organic solar cells and photocatalysis.[2][3] A thorough understanding of its fundamental electronic characteristics is paramount for the rational design of novel materials and for exploring its potential in diverse scientific fields, including drug development where photosensitizing properties could be of interest.

This technical guide provides an in-depth overview of the theoretical studies on the electronic properties of this compound. It summarizes key quantitative data, details relevant experimental protocols for characterization, and visualizes the workflows involved in both theoretical and experimental investigations.

Core Electronic Properties: A Theoretical Perspective